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Introduction

Cerdulatinib is a novel, orally bioavailable small molecule that acts as a dual inhibitor of Spleen

Tyrosine Kinase (Syk) and Janus-Associated Kinases (JAK).[1] This dual inhibition allows

Cerdulatinib to simultaneously block signaling from the B-cell receptor (BCR) and cytokine

receptors, which are critical for the proliferation and survival of various malignant B-cells.[2] In

both preclinical and clinical settings, Cerdulatinib has demonstrated potent anti-tumor activity,

including the induction of apoptosis in cancer cells from patients with relapsed/refractory B-cell

malignancies.[2] This application note provides a detailed protocol for the analysis of

Cerdulatinib-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI)

or 7-Aminoactinomycin D (7-AAD) staining.

Principle of the Assay

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the

single-cell level.[3][4] The Annexin V/PI assay is a widely used method to distinguish between

healthy, apoptotic, and necrotic cells.[5][6] In healthy cells, phosphatidylserine (PS) residues

are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis,

PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled

Annexin V.[7] Propidium Iodide (PI) or 7-AAD are fluorescent DNA intercalating agents that are

excluded by the intact plasma membrane of viable and early apoptotic cells. However, in late-

stage apoptotic and necrotic cells, where membrane integrity is compromised, these dyes can

enter the cell and stain the nucleus.[5]
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By using a combination of Annexin V and a viability dye, it is possible to differentiate between:

Viable cells: Annexin V-negative and PI/7-AAD-negative

Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive

Necrotic cells: Annexin V-negative and PI/7-AAD-positive

Cerdulatinib's Mechanism of Apoptosis Induction
Cerdulatinib induces apoptosis by inhibiting the Syk and JAK signaling pathways.[8]

Syk Inhibition: In B-cell malignancies, Syk is a critical component of the B-cell receptor

(BCR) signaling pathway, which promotes cell survival and proliferation. Inhibition of Syk by

Cerdulatinib disrupts this signaling cascade, leading to cell cycle arrest and apoptosis.

JAK Inhibition: The JAK-STAT pathway is activated by cytokines and plays a key role in

promoting cell survival by upregulating anti-apoptotic proteins such as Mcl-1 and Bcl-xL.[2][8]

Cerdulatinib's inhibition of JAK1 and JAK3 blocks STAT phosphorylation, leading to the

downregulation of these anti-apoptotic proteins and subsequent apoptosis.[1][8]

The dual inhibition of these pathways makes Cerdulatinib an effective inducer of apoptosis in

various hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and

Chronic Lymphocytic Leukemia (CLL).[8]

Data Presentation
The following tables summarize the dose- and time-dependent effects of Cerdulatinib on the

viability of DLBCL cell lines, as determined by Annexin V/7-AAD flow cytometry. Data has been

adapted from Ma et al., Oncotarget, 2015.

Table 1: Dose-Dependent Effect of Cerdulatinib on DLBCL Cell Viability after 48 hours
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Cell Line (Subtype)
Cerdulatinib Concentration
(µM)

% Viable Cells (Annexin
V-/7-AAD-)

TMD8 (ABC) 0 (Vehicle) ~95%

1 ~70%

3 ~40%

10 ~20%

HBL1 (ABC) 0 (Vehicle) ~90%

1 ~65%

3 ~35%

10 ~15%

DHL4 (GCB) 0 (Vehicle) ~98%

1 ~80%

3 ~50%

10 ~25%

DHL6 (GCB) 0 (Vehicle) ~95%

1 ~75%

3 ~45%

10 ~20%

Table 2: Time-Dependent Effect of Cerdulatinib (3 µM) on DLBCL Cell Viability
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Cell Line (Subtype) Time (hours)
% Viable Cells (Annexin
V-/7-AAD-)

TMD8 (ABC) 24 ~60%

48 ~40%

72 ~25%

HBL1 (ABC) 24 ~55%

48 ~35%

72 ~20%

DHL4 (GCB) 24 ~70%

48 ~50%

72 ~30%

DHL6 (GCB) 24 ~65%

48 ~45%

72 ~25%
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Caption: Cerdulatinib's dual inhibition of SYK and JAK pathways.
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Caption: Experimental workflow for apoptosis analysis.
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Detailed Experimental Protocol
Materials

Cell Line: DLBCL cell lines (e.g., TMD8, HBL1, DHL4, DHL6) or other cancer cell lines of

interest.

Cerdulatinib: Stock solution in DMSO (e.g., 10 mM).

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and

1% Penicillin-Streptomycin.

Phosphate-Buffered Saline (PBS): Cold, sterile.

Trypsin-EDTA: For adherent cells.

Annexin V Apoptosis Detection Kit: Containing Annexin V-FITC (or other fluorochrome),

Propidium Iodide (PI) or 7-AAD, and 10X Annexin V Binding Buffer.

6-well tissue culture plates.

Flow cytometer equipped with appropriate lasers and filters for detecting the chosen

fluorochromes (e.g., 488 nm laser for FITC and PI).

Procedure
1. Cell Seeding and Treatment

Maintain the chosen cell line in complete culture medium at 37°C in a humidified atmosphere

with 5% CO2.

Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in a final volume of 2 mL per

well.

Allow cells to adhere overnight (if applicable).

Prepare serial dilutions of Cerdulatinib in complete culture medium from the 10 mM DMSO

stock. For a dose-response experiment, typical final concentrations might be 0.1, 0.5, 1, 3,

and 10 µM.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For the vehicle control, prepare a corresponding dilution of DMSO in the medium. The final

DMSO concentration should not exceed 0.1%.

Remove the old medium from the wells and add the medium containing the different

concentrations of Cerdulatinib or the vehicle control.

Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

2. Cell Harvesting

After incubation, collect both floating and adherent cells.

For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.

For adherent cells, first collect the supernatant (which contains floating apoptotic cells) into a

conical tube. Then, wash the well with PBS, add Trypsin-EDTA to detach the adherent cells,

and combine them with the supernatant.

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

Carefully discard the supernatant.

3. Annexin V and PI/7-AAD Staining

Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging at 300 x g for 5

minutes at 4°C.

Discard the supernatant.

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to the cell suspension.[5][6] The exact

volumes may vary depending on the kit manufacturer's instructions.

Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

[7]
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4. Flow Cytometry Analysis

After the incubation period, add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]

Analyze the samples on the flow cytometer within one hour.

Set up appropriate gates and compensation controls using unstained, Annexin V-only, and

PI/7-AAD-only stained cells.

Acquire at least 10,000 events per sample.

Analyze the data using appropriate software. Create a dot plot of PI/7-AAD versus Annexin

V-FITC to distinguish between the different cell populations:

Lower-left quadrant: Viable cells (Annexin V- / PI-)

Lower-right quadrant: Early apoptotic cells (Annexin V+ / PI-)

Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)

Upper-left quadrant: Necrotic cells (Annexin V- / PI+)

Calculate the percentage of cells in each quadrant for each treatment condition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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